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Compound of Interest

Compound Name: 3,5-Dinitroaniline

Cat. No.: B184610 Get Quote

Spectroscopic Analysis of 3,5-Dinitroaniline: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 3,5-dinitroaniline using fundamental

spectroscopic techniques: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear

Magnetic Resonance (¹³C NMR), and Infrared (IR) Spectroscopy. The data and protocols

herein serve as a crucial reference for the identification, characterization, and quality control of

this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 3,5-dinitroaniline.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.0 - 8.2 Triplet (t) 1H H-4

~7.5 - 7.7 Doublet (d) 2H H-2, H-6

~5.5 - 6.0 Broad Singlet (s) 2H -NH₂
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Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS). The exact chemical shifts can vary

slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~149
C-3, C-5 (Carbon atoms attached to nitro

groups)

~148 C-1 (Carbon atom attached to the amino group)

~113 C-2, C-6

~108 C-4

Solvent: DMSO-d₆. Reference: Tetramethylsilane (TMS).[1]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Strong, Doublet N-H stretch (primary amine)

1620 - 1640 Strong N-H bend (scissoring)

1520 - 1560 Very Strong Asymmetric NO₂ stretch

1340 - 1370 Very Strong Symmetric NO₂ stretch

1300 - 1330 Medium C-N stretch (aromatic amine)

800 - 850 Strong
C-H out-of-plane bend

(aromatic)

730 - 770 Strong C-N-O bend

Sample Preparation: KBr pellet or Nujol mull.[2][3][4]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are based on standard laboratory practices.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a frequency of

300 MHz or higher.[5][6]

Sample Preparation:

Weigh approximately 5-10 mg of high-purity 3,5-dinitroaniline.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if

necessary.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

¹H NMR Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters

include a 30-45° pulse angle, a spectral width covering the expected chemical shift range

(e.g., 0-10 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

Integrate the peaks to determine the relative number of protons.
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¹³C NMR Data Acquisition:

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

Use a standard proton-decoupled pulse sequence to acquire the spectrum. This simplifies

the spectrum by removing C-H coupling.

A longer acquisition time and a greater number of scans are typically required for ¹³C NMR

due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.[8]

Process the data similarly to the ¹H spectrum, with Fourier transformation and corrections.

Calibrate the chemical shift scale using the solvent peak as a secondary reference (e.g.,

DMSO-d₆ at 39.52 ppm).[5]

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove

any moisture.

Grind approximately 1-2 mg of the 3,5-dinitroaniline sample with about 100-200 mg of the

dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet-pressing die.

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or

translucent KBr pellet.

Carefully remove the pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and water vapor.

Place the sample holder with the KBr pellet into the spectrometer's beam path.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The final spectrum is automatically ratioed against the background spectrum to produce the

absorbance or transmittance spectrum of the sample.

Visualization of Experimental Workflow
The logical flow from sample handling to final data interpretation is a critical aspect of robust

spectroscopic analysis.
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Caption: Workflow for the Spectroscopic Analysis of 3,5-Dinitroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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